3,5,6,8-Tetrachloroacenaphthene
Description
Properties
CAS No. |
100125-35-7 |
|---|---|
Molecular Formula |
C12H6Cl4 |
Molecular Weight |
291.98 |
IUPAC Name |
3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |
InChI Key |
RXLQNWOUJAYRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |
Synonyms |
3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Acenaphthene Scaffolds
Precursor Synthesis Strategies for Tetrachloroacenaphthene Frameworks
The synthesis of a precisely substituted polychlorinated aromatic compound such as 3,5,6,8-tetrachloroacenaphthene requires careful strategic planning. Direct tetrachlorination of the parent acenaphthene (B1664957) molecule is unlikely to be regioselective, necessitating multi-step approaches that build the desired substitution pattern in a controlled manner.
Routes from Acenaphthenequinone (B41937) Derivatives
A plausible and controllable synthetic route to complex acenaphthene derivatives begins with a more oxidized precursor, acenaphthenequinone. This strategy allows for the introduction of substituents onto the quinone framework before the aromatic acenaphthene system is regenerated.
A hypothetical pathway to this compound could involve the following steps:
Synthesis of a Pre-halogenated Acenaphthenequinone: The synthesis would start with the targeted halogenation of acenaphthenequinone. Research has shown that acenaphthenequinone can be halogenated; for instance, prolonged bromination in the presence of iron can yield a tetrabromo derivative, although the exact positions of the bromine atoms were not definitively determined in early studies. nih.gov A directed synthesis would be required to achieve the specific 3,5,6,8-tetrachloroacenaphthenequinone isomer. This might be accomplished by starting with an appropriately substituted naphthalene (B1677914) precursor and building the five-membered ring.
Reduction of the Dicarbonyl Group: Once the desired tetrachloroacenaphthenequinone is obtained, the two ketone groups must be reduced to a CH₂-CH₂ bridge to form the acenaphthene core. Acenaphthenequinone is known to be easily reduced. researchgate.net Standard reduction methods, such as Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), could be employed to convert the dicarbonyl to the aliphatic bridge, thus yielding the final this compound. researchgate.net
Halogenation and Chlorination Procedures for Acenaphthene Structures
Direct electrophilic halogenation of the acenaphthene aromatic system is a primary method for introducing chloro-substituents. However, achieving the specific 3,5,6,8-tetrachloro isomer via direct chlorination is challenging due to the directing effects of the aromatic system and the substituents themselves.
The positions most susceptible to initial electrophilic substitution on the unsubstituted acenaphthene ring are the 3- and 5-positions. bac-lac.gc.ca Subsequent halogenations become more difficult as the electron-withdrawing chlorine atoms deactivate the ring towards further electrophilic attack. The orientation of further substitution is directed by the existing halogens. For instance, chlorination of 5-chloroacenaphthene (B144682) has been shown to yield the 5,6-dichloro compound. Current time information in Bangalore, IN.
A multi-step, directed synthesis would likely be necessary. This could involve:
Stepwise Halogenation: Introducing chlorine atoms sequentially, purifying the desired isomer at each step.
Blocking Groups: Using blocking groups to direct chlorination to the desired positions, followed by removal of the blocking groups.
Directed Ortho Metalation: Using directing groups to introduce halogens at specific sites via a metalated intermediate.
The table below summarizes various conditions reported for the halogenation of acenaphthene, illustrating the variety of reagents and outcomes.
| Starting Material | Reagent(s) | Solvent/Conditions | Major Product(s) | Citation |
|---|---|---|---|---|
| Acenaphthene | N-Bromosuccinimide (NBS) | Polar Solvents | 5-Bromoacenaphthenequinone (from acenaphthenequinone) | nih.gov |
| Acenaphthene | Bromine (Br₂) | - | 3-Bromoacenaphthenequinone (from acenaphthenequinone) | nih.gov |
| 5-Chloroacenaphthene | Sulfuryl chloride (SO₂Cl₂), Iodine (I₂) | - | 5,6-Dichloroacenaphthene | Current time information in Bangalore, IN. |
| Acenaphthene | Ferric chloride (FeCl₃), various alcohols | Methanol, Ethanol, etc. | Bridged encyclopedia.pubannulene ketals and 21-chloro derivatives | nih.gov |
Application of Modern Organic Synthesis Techniques
To overcome the challenges of low reactivity and poor regioselectivity in polychlorination, modern organic synthesis techniques can be applied.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. encyclopedia.pubacs.orgresearchgate.netnih.gov For the synthesis of this compound, microwave-assisted chlorination could potentially enhance the reaction rate, especially for the later, more difficult chlorination steps on the deactivated ring. Similarly, subsequent derivatization reactions, such as cross-couplings, could benefit from microwave heating. researchgate.netdiva-portal.org
Catalyst-Tuned Reactions: The development of new catalysts allows for greater control over reaction selectivity. For chlorination, specialized organocatalysts or transition metal catalysts could potentially be developed to favor the 3,5,6,8-substitution pattern, avoiding the statistical distribution of isomers often seen with standard Lewis acid catalysts. x-mol.com
Derivatization Reactions for Functionalized Acenaphthene Systems
Once synthesized, the four chlorine atoms on the this compound framework serve as versatile handles for further functionalization. These transformations allow for the construction of more complex molecules for applications in materials science or as chemical probes.
Carbon-Carbon Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can participate in these reactions, particularly with modern, highly active catalyst systems.
For this compound, reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Kumada (using Grignard reagents) could be employed to replace the chlorine atoms with alkyl, aryl, or other organic fragments. uni-rostock.de
Selectivity: The four C-Cl bonds may exhibit different reactivities, potentially allowing for selective or stepwise functionalization by carefully controlling reaction conditions (temperature, catalyst, reaction time).
Catalyst Choice: The successful coupling of aryl chlorides typically requires palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., t-butylphosphines) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
The table below provides examples of cross-coupling reactions performed on related polychlorinated aromatic compounds.
| Substrate Type | Coupling Partner | Catalyst System | Reaction Type | Key Observation | Citation |
|---|---|---|---|---|---|
| Polychlorinated Naphthalenes | Arylboronic acids | Palladium-based | Suzuki-Miyaura | Enables multiple functionalizations of the core. | uni-rostock.de |
| 2-Chlorophenol (as precursor) | Self- or Cross-Condensation | Thermal (Gas-Phase) | Precursor to Polychlorinated Naphthalenes | Theoretical studies show C-C coupling forms the naphthalene core. | mdpi.comnih.gov |
| Halogenated Corannulenes | ortho-Chlorophenyl boronic acid | Palladium-based | Suzuki-Miyaura | Introduces aryl groups for subsequent intramolecular cyclization. | acs.org |
Electrophilic and Nucleophilic Substitution Reactions on Chlorinated Acenaphthenes
The electronic nature of the this compound ring dictates its reactivity towards substitution reactions at the remaining C-H positions or at the C-Cl bonds themselves.
Electrophilic Aromatic Substitution (EAS): The presence of four strongly electron-withdrawing and deactivating chlorine atoms makes the aromatic rings of this compound highly electron-deficient. numberanalytics.com Consequently, further electrophilic substitution (such as nitration, Friedel-Crafts acylation, or sulfonation) at the remaining hydrogen-bearing carbons (positions 1, 2, 4, and 7) would be extremely difficult and require very harsh reaction conditions. The reactivity of PAHs towards electrophiles generally decreases with increased halogenation. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient nature of the tetrachlorinated ring makes it a potential candidate for Nucleophilic Aromatic Substitution (SNAr). numberanalytics.com In this reaction, a nucleophile attacks a carbon atom bearing a leaving group (in this case, a chlorine atom), and displaces it. Halogenated PAHs are known to undergo SNAr with nucleophiles like amines or alkoxides. numberanalytics.comresearchgate.net
Potential Nucleophiles: Strong nucleophiles such as sodium methoxide (B1231860) (NaOCH₃), sodium hydrosulfide (B80085) (NaSH), or various amines (R-NH₂) could potentially displace one or more of the chlorine atoms.
Reaction Conditions: SNAr reactions are often promoted by heat and may occur selectively depending on the positions of the chlorine atoms and the reaction conditions. The relative reactivity of the 3, 5, 6, and 8 positions towards nucleophilic attack would be a subject of interest for further study. In some cases, with extremely strong bases, substitution can proceed through a highly reactive benzyne-type intermediate. masterorganicchemistry.com
Synthesis of Extended Conjugated Systems Incorporating Acenaphthene Moieties
The synthesis of extended conjugated systems from halogenated acenaphthenes, such as the theoretical this compound, predominantly relies on palladium-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Stille couplings are instrumental in forming new carbon-carbon bonds, leading to the creation of polymers with tailored electronic and photophysical properties. acs.orgwikipedia.orgwikipedia.org
Suzuki-Miyaura Polycondensation: This method involves the reaction of a dihaloacenaphthene with a diboronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a monomer like this compound, it could theoretically be coupled with a variety of aromatic or heteroaromatic diboronic acids to yield alternating copolymers. The reactivity of the chloro-substituents is generally lower than that of bromo- or iodo-substituents, which often necessitates the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands. wikipedia.org
Stille Polycondensation: This reaction couples a dihaloacenaphthene with an organostannane reagent, again catalyzed by a palladium complex. wikipedia.orgwiley-vch.de Stille coupling is known for its tolerance of a wide range of functional groups and is a powerful tool for the synthesis of complex polymers. wikipedia.org The choice of solvent is critical in Stille polycondensation to ensure that the growing polymer chain remains in solution to achieve high molecular weights. wiley-vch.de
The synthesis of acenaphthylene-fused heteroarenes has been successfully achieved through a palladium-catalyzed cascade reaction involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. beilstein-journals.orgnih.govbeilstein-journals.org This strategy could be adapted for this compound to create complex, fused heterocyclic systems.
Below is a representative table of reaction conditions for Suzuki and Stille polycondensation, which could be hypothetically applied to this compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-95 |
| Stille | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene/DMF | 100-120 | 80-98 |
This table presents typical conditions for the polymerization of dihalogenated aromatic compounds and serves as a theoretical guide for the polymerization of this compound.
Optimization of Reaction Conditions and Yields in Complex Acenaphthene Synthesis
The optimization of reaction conditions is crucial for achieving high yields and desirable molecular weights in the synthesis of acenaphthene-based polymers. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Catalyst and Ligand Selection: The performance of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst and ligand used. For less reactive chloroarenes, such as in this compound, catalyst systems with bulky, electron-donating phosphine ligands are often required to enhance the rate of oxidative addition, which is the rate-determining step in many cases. wikipedia.org The use of pre-catalysts like PEPPSI-IPr has been shown to be effective in Suzuki cross-coupling polymerizations. researchgate.net
Base and Solvent Effects: In Suzuki-Miyaura reactions, the choice of base is critical. Inorganic bases like potassium carbonate or sodium carbonate are commonly used. taylorandfrancis.com The solvent system also plays a significant role; a biphasic system such as toluene/water is often employed to facilitate the reaction between the organic-soluble and water-soluble components. wikipedia.org For Stille reactions, polar aprotic solvents like DMF or a mixture of solvents such as toluene/DMF can be beneficial for polymer solubility and achieving high molecular weights. wiley-vch.de
Temperature and Reaction Time: Higher reaction temperatures generally increase the reaction rate but can also lead to side reactions and polymer degradation. Therefore, finding the optimal temperature is a key aspect of optimization. Microwave-assisted synthesis has been explored as a method to rapidly screen reaction conditions and can sometimes lead to polymers with improved properties compared to those synthesized by conventional heating. acs.org The reaction time must be sufficient to allow for high monomer conversion and polymer chain growth.
The following table outlines a hypothetical optimization study for a Suzuki-Miyaura polycondensation of a dihaloacenaphthene, illustrating the effect of varying reaction parameters on the polymer yield and molecular weight (Mₙ).
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) |
| 1 | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Toluene | 90 | 24 | 65 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 | 25 |
| 3 | PEPPSI-IPr (1) | - | Cs₂CO₃ | Dioxane | 110 | 12 | 92 | 35 |
| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | THF | 80 | 48 | 78 | 28 |
This table is a representative example of a reaction optimization study for the Suzuki-Miyaura polymerization of a dihalogenated aromatic monomer.
Environmental Chemistry and Fate of Chlorinated Acenaphthenes
Sources and Environmental Occurrence of Chlorinated Acenaphthenes and Related HPAHs
The presence of chlorinated acenaphthenes in the environment is primarily linked to anthropogenic activities, arising from both unintentional formation during combustion and as byproducts of industrial processes.
Formation Mechanisms During Combustion Processes
Chlorinated acenaphthenes are not typically produced intentionally but are formed as unintentional byproducts during various combustion processes, particularly where a source of chlorine is present alongside organic material. researchgate.net Incomplete combustion of organic matter, such as in waste incinerators and fossil fuel combustion, can generate polycyclic aromatic hydrocarbons (PAHs) like acenaphthene (B1664957). nih.gov If chlorine is available, for example from the burning of plastics like polyvinyl chloride (PVC) or from inorganic chlorides, these PAHs can undergo chlorination reactions at high temperatures. researchgate.netepa.gov
The formation of chlorinated hydrocarbons during combustion is influenced by temperature and the concentration of hydrochloric acid (HCl). researchgate.net Laboratory-scale incineration studies have shown that the formation of various chlorinated aromatic compounds occurs as particles of carbonaceous material from incomplete combustion react with inorganic chloride, leading to the formation of carbon-chlorine bonds and subsequent oxidative degradation. researchgate.net While specific studies detailing the formation of 3,5,6,8-tetrachloroacenaphthene are scarce, the general mechanisms for the formation of chlorinated PAHs (Cl-PAHs) suggest that it can be formed through the chlorination of its parent PAH, acenaphthene, in the post-combustion zone. mdpi.com
Industrial Byproducts and Releases
The industrial sector represents another significant source of chlorinated acenaphthenes. These compounds can be generated as byproducts in the manufacturing of other chemicals. The industrial organic chemicals industry utilizes processes such as chlorination for the synthesis of a wide array of products. epa.govepa.gov For instance, the production of certain pesticides, dyes, and plastics involves chlorinated intermediates, and impurities such as chlorinated PAHs can be formed and subsequently released into the environment.
While direct documentation of this compound as a specific industrial byproduct is not widely available, the potential for its formation exists in processes involving the chlorination of acenaphthene or related compounds. rsc.orgdwyeromega.com Releases can occur through various pathways, including wastewater discharges, atmospheric emissions, and the disposal of solid wastes from manufacturing facilities. itrcweb.org The chlor-alkali industry, which produces chlorine and caustic soda, is a major sector where chlorinated organic compounds can be generated. cpcb.nic.in
Occurrence in Environmental Matrices (e.g., air, soil, water, sediments)
Due to their semi-volatile nature and persistence, chlorinated acenaphthenes can be distributed across various environmental compartments. Once released, they can be transported over long distances in the atmosphere and deposited in soil, water, and sediments.
Table 1: Environmental Occurrence of Acenaphthene and Related Compounds
| Environmental Matrix | Compound | Concentration Range | Location/Study Details |
|---|---|---|---|
| Water | Acenaphthene | Peak of 361 ng/L | Flood season water sample |
| Water | Chlorinated Naphthalenes | Present | Groundwater contaminated by wood impregnation chemicals |
| Sediment | Acenaphthene | Not specified | Found in aquatic sediments |
| Air | Halogenated PAHs | 89 to 1,476 pg/m³ | Atmospheric particulate matter in Shenzhen |
This table is interactive. Click on the headers to sort the data.
Data specific to the environmental concentrations of this compound are limited. However, studies on its parent compound, acenaphthene, and other chlorinated PAHs provide insight into its likely distribution. Acenaphthene is a widely distributed environmental pollutant found in water and sediments. researchgate.net For example, its concentration in water during a flood season has been observed to peak at 361 ng/L. researchgate.net Chlorinated naphthalenes, which are structurally related to chlorinated acenaphthenes, have been identified as major pollutants in groundwater contaminated by chemicals used for wood impregnation. nih.gov Halogenated PAHs have been detected in atmospheric particulate matter at concentrations ranging from 89 to 1,476 pg/m³. science.gov Given these findings, it is plausible that tetrachloroacenaphthene isomers are present in similar environmental matrices, although likely at lower concentrations than their parent compounds.
Environmental Transformation and Degradation Pathways
Once in the environment, chlorinated acenaphthenes are subject to various transformation and degradation processes, including photodegradation and biodegradation, which determine their ultimate fate and persistence.
Photodegradation Mechanisms in Atmospheric and Aquatic Environments
Photodegradation, or photolysis, is a key process for the breakdown of PAHs in the environment, driven by sunlight. researchgate.net This process can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). rsc.orgresearchgate.net The rate of photodegradation is influenced by factors such as the intensity of light, the presence of other substances in the environment (like nitrates or dissolved organic matter), and the chemical structure of the compound itself. rsc.org
For acenaphthene and its derivatives, photolysis can lead to the formation of various oxygenated products. nih.govfrontiersin.org The presence of chlorine atoms on the aromatic ring, as in this compound, can alter the rate and pathway of photodegradation. Generally, the addition of halogen atoms can make the compound more resistant to degradation. epa.gov However, photolysis of chlorinated aromatic compounds can also lead to dechlorination, breaking the carbon-chlorine bond. epa.gov In some cases, the photochemical transformation of PAHs in the presence of chlorine sources can actually lead to the formation of more toxic chlorinated PAHs. researchgate.net
Biodegradation by Microbial Communities and Enzyme Systems
Biodegradation is a critical process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. oup.com Numerous microorganisms have been identified that can degrade PAHs, often using them as a source of carbon and energy. frontiersin.orgoup.com
The biodegradation of acenaphthene has been studied in several bacterial strains, including Pseudomonas, Sphingomonas, and Rhizobium species. researchgate.net The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. frontiersin.orgoup.com For acenaphthene, the initial attack often occurs on the five-membered ring. researchgate.net
The presence of chlorine atoms in this compound is expected to make it more resistant to biodegradation compared to its non-chlorinated parent compound. researchgate.netresearchgate.net Halogenated aromatic compounds are generally more recalcitrant due to the stability of the carbon-halogen bond. researchgate.net However, some specialized microorganisms have evolved enzymatic systems capable of dehalogenating chlorinated compounds. epa.govresearchgate.net These enzymes, such as dehalogenases, can remove chlorine atoms, making the molecule more amenable to further degradation through established PAH catabolic pathways. researchgate.net Fungi, particularly white-rot fungi, also possess powerful extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can degrade a wide range of persistent organic pollutants, including chlorinated compounds. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acenaphthene |
| Acenaphthylene |
| Anthracene |
| Benzo(a)anthracene |
| Benzo(a)pyrene |
| Benzo(b)fluoranthene |
| Benzo(k)fluoranthene |
| Chrysene |
| Dibenzo(a,h)anthracene |
| Fluoranthene |
| Fluorene |
| Naphthalene (B1677914) |
| Phenanthrene |
| Pyrene |
| Polyvinyl chloride (PVC) |
| 1-chloronaphthalene |
| 2,4,4′-trichlorobiphenyl |
| 1,8-naphthalic anhydride |
| 2-hydroxy-1-naphthoic acid |
| 3,5,6-trichloro-2-methoxypyridine |
| 3,5,6-trichloro-2-pyridinol |
| Catechol |
| Di-ethylthiophosphate |
Hydrolysis and Other Abiotic Transformation Processes
The environmental persistence of a chemical compound is significantly influenced by its susceptibility to abiotic transformation processes, with hydrolysis being a key pathway. For chlorinated hydrocarbons like this compound, the carbon-chlorine bond is generally stable, but can be subject to cleavage under certain environmental conditions. While specific data on the hydrolysis of this compound is limited, the principles of hydrolysis for similar polychlorinated aromatic compounds suggest that the rate of this process is likely to be slow in typical environmental matrices.
Other abiotic transformations, such as photolysis, can also play a role in the degradation of such compounds. epa.gov The absorption of ultraviolet (UV) radiation can provide the energy needed to break the C-Cl bonds, leading to dechlorination and the formation of less chlorinated and potentially more biodegradable products. epa.gov The presence of photosensitizers in the environment, such as humic substances in natural waters, can accelerate this process. Oxidation by atmospheric radicals, such as hydroxyl radicals (•OH), is another potential abiotic degradation pathway, particularly for the fraction of the compound that may volatilize into the atmosphere. epa.gov
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of factors. These include:
pH: The pH of the surrounding medium can affect hydrolysis rates. For many organochlorine compounds, hydrolysis is more rapid under alkaline conditions. najah.edu
Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally increase the rate of both biotic and abiotic degradation processes by providing the necessary activation energy. najah.edumdpi.com
Presence of Sensitizers: As mentioned, substances like humic acids can act as photosensitizers, enhancing the rate of photolytic degradation. epa.gov The presence of certain metal ions can also catalyze degradation reactions.
Organic Matter Content: The presence of organic matter in soil and sediment can influence degradation by providing a surface for microbial activity and by affecting the bioavailability of the compound. najah.edu
Environmental Transport and Distribution
The movement and final destination of this compound in the environment are governed by several physical and chemical processes.
Volatilization from Surfaces
Compounds with a notable vapor pressure have the potential to volatilize from soil and water surfaces into the atmosphere. epa.gov The rate of volatilization is influenced by the compound's vapor pressure, its water solubility, and environmental conditions such as temperature and air movement. epa.gov For a semi-volatile compound like this compound, volatilization can be a significant transport mechanism, allowing for its distribution over wide areas. epa.gov
Adsorption and Desorption in Soil and Sediment
The tendency of a chemical to attach to soil and sediment particles is known as adsorption, while its release is termed desorption. regulations.gov For hydrophobic compounds like this compound, adsorption to organic matter in soil and sediment is a primary determinant of its environmental fate. najah.edu The strength of this adsorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and sediment, which can limit the compound's mobility and bioavailability. mdpi.com Conversely, desorption allows the compound to re-enter the aqueous phase, making it available for transport and degradation. regulations.govmdpi.com Studies on similar compounds show that adsorption is often a two-stage process: a rapid initial phase followed by a slower, more gradual uptake. mdpi.com
Below is a table summarizing the adsorption and desorption characteristics of a related compound, providing insight into the potential behavior of this compound.
| Parameter | Value Range | Mean Value |
| Freundlich Adsorption Coefficient (KF) (L/kg) | 2.3 - 8.1 | 4.5 |
| Organic Carbon-Normalized Adsorption Coefficient (KFOC) (L/kg) | 130 - 325 | 246 |
| Freundlich Desorption Coefficient (KF-des) (L/kg) | 1.7 - 8.3 | 4.1 |
| Percent Adsorption | 18.1% - 66.4% | |
| Percent Desorption (as % of adsorbed) | 21.9% - 79.6% | |
| Data from a study on a transformation product of chlorothalonil, [14C]-R613636, in various soils. regulations.gov |
Leaching and Runoff Potential
Leaching is the process by which a chemical is transported through the soil profile with percolating water, potentially contaminating groundwater. ohio.gov Runoff is the movement of the chemical over the land surface with rainwater, leading to the contamination of surface water bodies. mdpi.com The potential for leaching and runoff is inversely related to the compound's adsorption to soil. ohio.gov Compounds that are strongly adsorbed are less likely to leach or be carried away by runoff. ohio.gov The leaching potential is also influenced by soil type, rainfall intensity, and agricultural practices. ohio.gov
Bioaccumulation and Biomagnification in Environmental Food Chains (excluding human effects)
Bioaccumulation is the process by which a substance builds up in an organism from all sources of exposure, including water, food, and sediment. cimi.orgecetoc.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgnih.gov Persistent, lipophilic (fat-soluble) compounds like this compound have a high potential for bioaccumulation in the fatty tissues of organisms. cimi.org
This process begins at the base of the food web, with primary producers like phytoplankton absorbing the chemical from the environment. cimi.org These organisms are then consumed by primary consumers (zooplankton, small invertebrates), leading to a higher concentration of the toxin in their bodies. This trend continues up the food chain, with top predators accumulating the highest concentrations. epa.gov This can have significant ecological consequences, affecting the health and reproduction of wildlife at various trophic levels. epa.gov
Environmental Risk Assessment Methodologies (excluding human health specific assessments)
The environmental risk assessment of chlorinated acenaphthenes, such as this compound, is a complex process due to their presumed persistence, bioaccumulation potential, and toxicity. While specific studies focusing exclusively on this compound are not widely available in public literature, the methodologies for assessing its environmental risk can be inferred from the established frameworks for other persistent organic pollutants (POPs) with similar chemical structures.
Ecological Risk Assessment Frameworks
Ecological Risk Assessment (ERA) provides a structured approach to evaluate the potential adverse effects of chemical stressors on ecosystems. service.gov.uk For a substance like this compound, the ERA process would follow a tiered methodology, similar to those developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Environment Agency. epa.goveuropa.eu These frameworks are designed to systematically identify, quantify, and characterize the risks posed by contaminants. service.gov.uk
The process generally begins with a problem formulation phase, where the scope and objectives of the assessment are defined. This includes identifying the ecosystems and receptors of concern (e.g., aquatic organisms, soil invertebrates, wildlife) and developing a conceptual model that outlines potential exposure pathways. service.gov.uk
Subsequent tiers involve progressively more detailed analysis:
Tier 1: Screening-Level Risk Assessment: This initial phase compares estimated environmental concentrations of the substance with established screening benchmarks or toxicity reference values (TRVs). epa.gov A Hazard Quotient (HQ) is calculated by dividing the exposure concentration by the benchmark value. An HQ greater than one indicates a potential risk, triggering a more detailed assessment. epa.gov For chlorinated hydrocarbons, this step is crucial as they can concentrate in fatty tissues, necessitating lipid normalization of samples for accurate comparison. epa.gov
Tier 2: Site-Specific Refinement: If the screening level suggests a potential risk, this tier involves collecting more site-specific data on contaminant concentrations and the ecological receptors present. service.gov.uk It may include ecological surveys and bioassays to understand the actual exposure and effects on local populations. service.gov.uk The assessment refines exposure estimates and toxicity data to provide a more realistic characterization of risk.
Tier 3: Comprehensive Risk Assessment: This highest tier is employed for complex situations and may involve sophisticated modeling, field studies, and population-level effect assessments. navy.milepa.gov It aims to quantify the probability and magnitude of adverse ecological effects and provides a detailed basis for risk management decisions.
Comparative Analysis with Other Persistent Organic Pollutants (POPs)
Persistent Organic Pollutants (POPs) are chemicals that remain in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissues of living organisms, and are toxic to both humans and wildlife. wikipedia.orgcsb.gov.tr Many POPs are halogenated compounds, a class that includes this compound. pops.int A comparative analysis helps to estimate the potential environmental risks of this compound by relating its expected properties to those of well-characterized POPs.
The key characteristics of POPs that determine their environmental risk are persistence, bioaccumulation potential, and long-range environmental transport. clu-in.orgnih.gov
Persistence: POPs are resistant to degradation by chemical, biological, and photolytic processes. wikipedia.org Chlorinated compounds, in particular, are known for their stability. pops.int For example, Polychlorinated Biphenyls (PCBs) can persist in the environment for years. pops.int It is expected that the chlorine atoms on the acenaphthene structure would confer significant resistance to degradation, similar to other chlorinated POPs.
Bioaccumulation and Biomagnification: Due to their high lipid solubility (lipophilicity) and low water solubility, POPs accumulate in the fatty tissues of organisms (bioaccumulation). csb.gov.trfiveable.me As they move up the food chain, their concentration increases in organisms at higher trophic levels (biomagnification). fiveable.me For example, PCBs can bioconcentrate by factors of up to 70,000-fold. pops.int The tetrachloro- structure of this compound suggests it would be highly lipophilic and thus prone to bioaccumulation and biomagnification.
Long-Range Transport: Many POPs are semi-volatile, allowing them to travel long distances in the atmosphere and deposit in regions far from their original source. pops.int This property has led to the global distribution of chemicals like DDT and PCBs, which have been found in remote ecosystems such as the Arctic. pops.int As a chlorinated aromatic compound, this compound likely possesses the semi-volatility needed for long-range transport.
The table below provides a comparative overview of the properties of selected well-known POPs, against which the expected characteristics of this compound can be benchmarked.
| Property | DDT (Dichlorodiphenyltrichloroethane) | PCBs (Polychlorinated Biphenyls) | Dioxins (e.g., 2,3,7,8-TCDD) | Expected for this compound |
| Chemical Class | Organochlorine Pesticide | Chlorinated Aromatic Hydrocarbons | Polychlorinated Dibenzo-p-dioxins | Chlorinated Polycyclic Aromatic Hydrocarbon |
| Persistence | High; half-life in soil can be up to 15 years. | Very high; persist in the environment for many years. pops.int | Extremely high persistence in soil and sediment. | High, due to the stable chlorinated aromatic structure. |
| Bioaccumulation | High potential; accumulates in fatty tissues. fiveable.me | High potential; bioconcentration factors can reach 70,000. pops.int | Very high potential; strongly lipophilic. | High, expected to be lipophilic and accumulate in fat. |
| Toxicity | Toxic to a wide range of organisms, notably causing eggshell thinning in birds. fiveable.me | Adverse effects include reproductive failure and immune system suppression. fiveable.me | Highly toxic, known carcinogen and endocrine disruptor. | Likely to be toxic to aquatic and terrestrial organisms, characteristic of chlorinated PAHs. |
| Long-Range Transport | Confirmed; found in remote regions like the Arctic. pops.int | Confirmed; globally distributed via atmospheric and oceanic currents. pops.int | Confirmed; subject to atmospheric transport. | High potential, due to expected semi-volatility. |
This comparative analysis suggests that this compound would likely be classified as a POP, exhibiting characteristics of persistence, bioaccumulation, and potential for long-range transport, thus posing a significant environmental risk similar to that of legacy POPs like PCBs and DDT.
Advanced Analytical Chemistry for Detection and Quantification in Complex Matrices
Sample Preparation and Extraction Methodologies
The initial and one of the most critical stages in the analysis of 3,5,6,8-tetrachloroacenaphthene is the preparation and extraction of the sample. The primary goal is to isolate the target analyte from the sample matrix while minimizing the loss of the compound and the co-extraction of interfering substances.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquids. wikipedia.org For the extraction of this compound, which is a non-polar compound, from aqueous samples like water, a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is typically used. The process involves vigorous mixing of the sample with the extraction solvent, followed by the separation of the two liquid phases. The analyte partitions into the organic solvent, which is then collected, concentrated, and further processed for analysis. Multiple extractions are often performed to ensure a high recovery of the target compound. libretexts.org
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. chromatographyonline.comthermofisher.comsigmaaldrich.com The technique involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. thermofisher.comsigmaaldrich.com For a non-polar compound like this compound, a reversed-phase sorbent, such as C18-bonded silica (B1680970), is commonly employed. The analyte is retained on the sorbent while the more polar matrix components pass through. Subsequently, the analyte is eluted with a small volume of an appropriate organic solvent. chromatographyonline.com The choice of sorbent and elution solvent is critical for achieving high recovery and a clean extract.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |
| Typical Solvents/Sorbents | Hexane, Dichloromethane | C18, Silica Gel, Florisil |
| Advantages | Simple, well-established | High enrichment, low solvent use, automation potential |
| Disadvantages | Large solvent volumes, emulsion formation | Potential for sorbent-analyte interactions, cost |
Following extraction, a clean-up step is almost always necessary to remove co-extracted interfering compounds that can affect the accuracy and sensitivity of the final analysis. Common interfering substances in environmental samples include lipids, pigments, and other organic compounds.
Column chromatography is a widely used clean-up technique. The sample extract is passed through a column packed with an adsorbent like silica gel, alumina (B75360), or Florisil. doi.org These adsorbents can effectively retain polar interferences while allowing the non-polar this compound to pass through with a non-polar solvent. The choice of adsorbent and the solvent system depends on the specific matrix and the nature of the interferences. For instance, alumina clean-up is effective for removing many polar compounds, while silica gel can separate polychlorinated biphenyls (PCBs) from other organochlorine pesticides. epa.gov
| Adsorbent | Typical Application in Clean-up | Interferences Removed |
| Silica Gel | Fractionation of complex mixtures | Polar compounds, separation of PCBs from some pesticides |
| Alumina | Removal of polar interferences | Polar organic compounds, some pigments |
| Florisil | Fractionation of pesticides and other chlorinated compounds | A wide range of polar and some non-polar interferences |
The development of analytical methods for this compound must be tailored to the specific characteristics of each environmental matrix.
Air Particulates: Sampling of air often involves drawing a known volume of air through a filter to collect particulate matter. who.int The filter is then extracted using techniques like Soxhlet extraction with a suitable solvent. epa.gov The subsequent extract typically requires extensive clean-up to remove complex organic matter before instrumental analysis.
Water: For water samples, pre-concentration is usually necessary due to the expected low concentrations of the analyte. Both LLE and SPE are commonly employed for this purpose. The choice of method depends on the required detection limits and the sample volume.
Soil and Sediment: The extraction of this compound from soil and sediment is challenging due to its strong binding to organic matter. Pressurized liquid extraction (PLE) or Soxhlet extraction are often used with organic solvents. The resulting extracts are typically high in interfering compounds and require rigorous clean-up. thermofisher.com
Biological Tissues: The analysis of biological tissues is complicated by the high lipid content. nih.govnih.gov The extraction process, often involving homogenization with an organic solvent, is followed by a lipid removal step. This can be achieved through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.
Chromatographic Separation Techniques
Chromatography is the cornerstone of the final separation and quantification of this compound from the cleaned-up extract.
Gas chromatography (GC) is the most common technique for the analysis of semi-volatile compounds like this compound. The use of high-resolution capillary columns is essential for separating the target analyte from other closely related compounds and isomers. thermofisher.comshinwa-cpc.co.jphrgc.eu
The selection of the stationary phase of the capillary column is critical. Non-polar or semi-polar phases, such as those based on dimethylpolysiloxane (e.g., DB-5ms), are often used. sigmaaldrich.com The choice of the column dimensions (length, internal diameter, and film thickness) also plays a crucial role in achieving the desired separation efficiency. Temperature programming of the GC oven is employed to optimize the separation of compounds with a wide range of boiling points. Detection is typically performed using a mass spectrometer (MS), which provides both high sensitivity and structural information for confident identification. glsciences.eu
| GC Column Parameter | Influence on Separation | Typical Values for POPs Analysis |
| Stationary Phase | Determines the separation mechanism (e.g., boiling point, polarity) | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms) |
| Column Length | Longer columns provide higher resolution | 30-60 meters |
| Internal Diameter | Smaller diameters lead to higher efficiency | 0.25 mm |
| Film Thickness | Affects retention time and capacity | 0.25 µm |
While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for the separation of isomers that may be difficult to resolve by GC. chromatographyonline.comrsc.orgwelch-us.com Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is the most common mode for this purpose. thermofisher.comnih.gov
The separation of isomers in HPLC is influenced by subtle differences in their polarity and shape. rsc.orgwelch-us.com The choice of the stationary phase, mobile phase composition, and temperature can all be optimized to achieve the desired separation. chromatographyonline.com Specialized stationary phases, such as those with phenyl or biphenyl (B1667301) functionalities, can offer unique selectivity for aromatic isomers. thermofisher.com Detection in HPLC is often accomplished with a mass spectrometer (LC-MS), which provides the necessary sensitivity and specificity for trace-level analysis. thermofisher.com
Method Validation and Quality Control in Environmental Analysis
Accuracy, Precision, and Reproducibility Assessments
The validation of an analytical method hinges on demonstrating its accuracy, precision, and reproducibility.
Accuracy refers to the closeness of a measured value to the true or accepted reference value. It is typically evaluated by analyzing certified reference materials (CRMs) or through recovery studies on spiked matrix samples. The recovery is expressed as the percentage of the known amount of analyte that is detected by the analytical method. For POPs analysis, acceptable recovery rates are generally sought. For example, in the analysis of various POPs in fatty samples, recoveries using QuEChERS extraction and EMR-lipid cleanup ranged from 71% to 97%. mdpi.com Similarly, a method for analyzing PAHs in mineral water reported recoveries between 71% and 90%. nih.gov
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): This is the precision obtained under the same operating conditions over a short interval of time. This includes analyses performed by the same analyst, using the same equipment and reagents. mdpi.com For instance, a precision study for chlorinated hydrocarbon pesticides at a concentration of 16 ppb (w/v) showed an RSD of less than 5% (n=10). chromatographyonline.com
Intermediate Precision: This assesses the variations within a single laboratory, such as on different days, with different analysts, or using different equipment. mdpi.com In the validation of a method for PAHs in home meal replacement products, interday precision ranged from 0.07% to 10.73%. nih.gov
Reproducibility describes the precision between different laboratories, often determined through collaborative or inter-laboratory studies. This parameter is crucial for standardizing methods and ensuring that results from different locations are comparable.
Table 1: Illustrative Accuracy and Precision Data for Related Compounds
| Compound Class | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Home Meal Replacement Products | 80.03 - 119.65 | 0.07 - 10.73 | nih.gov |
| Organochlorine Pesticides (OCPs) | Fatty Fish | 38 - 97 | 3 - 14 | mdpi.com |
| Polychlorinated Biphenyls (PCBs) | Fatty Fish | 71 - 97 | 3 - 14 | mdpi.com |
| Chlorinated Hydrocarbons | Cosmetics (Lipstick & Mouthwash) | 92.4 - 103.1 | 2.8 - 5.4 | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Mineral Water | 71 - 90 | 4 - 11 | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
Establishing the lower limits of an analytical method's performance is critical, especially for trace contaminants like this compound.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision and accuracy. thermofisher.com It is often determined by analyzing a series of blank samples and calculating the mean signal plus three times the standard deviation of the blank (LOD = 3s₀) or based on a signal-to-noise ratio (S/N) of 3. nih.govthermofisher.com
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. nih.gov The LOQ is commonly calculated as ten times the standard deviation of the blank (LOQ = 10s₀) or at a signal-to-noise ratio of 10. nih.govnih.gov
These values are highly dependent on the analytical technique, the instrument's sensitivity, and the complexity of the sample matrix. For example, methods combining gas chromatography with mass spectrometry (GC-MS) are often used for their high sensitivity in analyzing POPs.
Table 2: Example LOD and LOQ Values for POPs in Various Matrices
| Compound Class | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| Chlorinated Hydrocarbons | Cosmetics | 0.033 - 0.049 mg/L | 0.10 - 0.15 mg/L | nih.gov |
| Organochlorine Pesticides | Water | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | nih.gov |
| Organochlorine Pesticides | Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Home Meal Replacement Products | 0.03 - 0.15 µg/kg | 0.09 - 0.44 µg/kg | nih.gov |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Mineral Water | 0.03 - 0.1 ng/mL | - | nih.gov |
| Volatile Chlorinated Hydrocarbons | Water | 0.001 - 0.3 µg/L | - | nsf.gov |
Linearity and Working Range Establishment
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by preparing and analyzing a series of standards at different concentrations. A calibration curve is generated by plotting the instrument response against the known concentrations of the analyte. The linearity is often expressed by the coefficient of determination (R²), with values greater than 0.99 being desirable. For instance, a GC-MS method for 18 chlorinated hydrocarbons showed good linearity with R² values not less than 0.9992 over a range of 0.2-100 mg/L. nih.gov
The Working Range is the interval of concentration over which the method demonstrates acceptable linearity, accuracy, and precision. ualg.pt The range should encompass the expected concentrations of this compound in the samples being analyzed.
Table 3: Illustrative Linearity Data for Halogenated and Aromatic Hydrocarbons
| Compound Class | Analytical Technique | Linear Range | Coefficient of Determination (R²) | Source |
|---|---|---|---|---|
| Chlorinated Hydrocarbons | GC-MS | 0.2 - 100 mg/L | > 0.9992 | nih.gov |
| Chlorinated Pesticides | GC-MS | 8 - 320 ppb (w/v) | > 0.999 | chromatographyonline.com |
| Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | 0.1 - 2.8 ng/mL | 0.983 - 0.999 | nih.gov |
| Volatile Chlorinated Hydrocarbons | GC-ECD | 0.005 - 240 µg/L | > 0.9979 | nsf.gov |
| PAHs and PCBs | Py-GC-MS | 25 - 250 ng/L | 0.9823 - 0.9975 | nih.gov |
Robustness and Specificity Studies
Robustness (or ruggedness) is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in its parameters. This provides an indication of the method's reliability during normal use. Robustness is tested by intentionally varying parameters such as the pH of a mobile phase, temperature, flow rate, or the source of reagents and columns. For example, a method for soil analysis was tested for robustness over an 8-hour period, with quality control (QC) recoveries found to be between 95% and 120%, demonstrating the method's stability. thermofisher.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that are expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. For chromatographic techniques, specificity is often demonstrated by achieving baseline separation of the analyte peak from other peaks. The use of mass spectrometry (GC-MS or GC-MS/MS) provides a high degree of specificity by allowing for the identification of compounds based on their unique mass spectra and retention times, which is crucial for distinguishing this compound from other co-eluting chlorinated compounds. chromatographyonline.com
Table 4: Typical Parameters Varied in Robustness Studies for Chromatographic Methods
| Parameter | Typical Variation |
|---|---|
| Mobile Phase pH (LC) | ± 0.1 - 0.2 pH units |
| Mobile Phase Composition (LC) | ± 1 - 2% absolute |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% of nominal flow |
| Wavelength (UV Detector) | ± 2 nm |
| Reagent/Column Lot | Different manufacturing lots |
| Extraction Time | ± 5 - 10 minutes |
Inter-laboratory Comparison and Proficiency Testing
Participation in Inter-laboratory Comparisons (ILCs) and Proficiency Testing (PT) programs is a critical component of external quality control. These studies allow a laboratory to assess its analytical performance against that of other laboratories. eurl-pops.eu In a typical PT scheme, a central organizer distributes homogeneous and stable test materials (e.g., fortified fish oil, sediment) to participating laboratories for analysis. nih.govresearchgate.net
The results are submitted to the organizer and are usually evaluated using statistical methods like z-scores, which compare the participant's result to the assigned value (a consensus value derived from all participants' results). nih.gov A satisfactory performance, often defined as a z-score between -2 and +2, provides confidence in the laboratory's reported data. nih.gov
Organizations such as the European Union Reference Laboratory (EURL) for POPs and the United Nations Environment Programme (UNEP) regularly organize such proficiency tests for legacy POPs (like PCBs and PCDD/Fs) and emerging contaminants. eurl-pops.eunih.govnih.gov While specific PT schemes for this compound may not exist, the inclusion of polychlorinated naphthalenes (PCNs) in some recent inter-laboratory studies indicates a growing capacity for analyzing this class of compounds. eurl-pops.eu The analytical methods and quality control procedures used in these studies for PCNs would be directly applicable to the analysis of tetrachloroacenaphthenes.
Applications in Advanced Materials Science and Niche Research Areas
Integration into Organic Electronic Devices and Materials
The field of organic electronics leverages the tunable properties of π-conjugated molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The introduction of halogen atoms onto an aromatic core is a well-established strategy for modifying the electronic characteristics of these materials.
Role as Organic Semiconductors or Components in Optoelectronic Systems
Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting) based on their frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The four electron-withdrawing chlorine atoms on the 3,5,6,8-tetrachloroacenaphthene backbone are expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted acenaphthene (B1664957).
This stabilization of the LUMO level is a key characteristic of n-type semiconductors, which facilitate electron transport. researchgate.net Materials with stabilized LUMO levels are crucial for the fabrication of various optoelectronic devices, including OLEDs and organic solar cells, where they function as electron-transport or acceptor layers. sigmaaldrich.comnju.edu.cn While research has been conducted on other halogenated PAHs like 9,10-dichlorooctafluoroanthracene (B3421541) as building blocks for n-type semiconductors, specific studies on this compound are not yet prevalent. researchgate.net
The table below illustrates the hypothetical effect of chlorination on the frontier orbital energies of acenaphthene, a principle central to designing n-type organic semiconductors.
| Compound | Substituents | Expected HOMO Level | Expected LUMO Level | Potential Semiconductor Type |
| Acenaphthene | None (H) | Higher Energy | Higher Energy | p-type or wide-bandgap |
| This compound | 4 x Chlorine | Lower Energy | Lower Energy | n-type |
Investigation of Charge Transport Properties
Efficient charge transport in organic semiconductor films is highly dependent on the intermolecular electronic coupling, which is dictated by the solid-state packing of the molecules. researchgate.net The molecular packing in crystals of organic semiconductors often falls into patterns like herringbone or π-stacked arrangements. The latter, characterized by face-to-face stacking of the aromatic cores, is generally more conducive to efficient charge transport. researchgate.netresearchgate.net
The introduction of four chlorine atoms onto the acenaphthene core would significantly alter its size, shape, and electrostatic potential. These changes would, in turn, influence the intermolecular interactions (e.g., C-H···Cl, Cl···Cl, and π-π interactions) that govern the crystal packing structure. The specific molecular geometry could potentially be engineered to favor a co-facial π-stacking arrangement, which is desirable for maximizing charge mobility. Theoretical and experimental studies on related chlorinated or fluorinated aromatic systems have shown that halogenation can be a tool to tune crystal packing from a less efficient herringbone to a more favorable π-stacked structure. researchgate.net An investigation into the crystallography of this compound would be the first step in assessing its potential for charge transport applications.
Luminescence and Photonic Applications
The photophysical properties of aromatic molecules, such as fluorescence and phosphorescence, are of great interest for applications in OLEDs and chemical sensors. sigmaaldrich.comnih.gov The luminescence of a molecule is highly sensitive to its chemical structure.
The presence of heavy atoms like chlorine in a molecule can induce a phenomenon known as the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where an excited molecule transitions from a singlet state to a triplet state. Consequently, this can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or the efficiency of singlet oxygen generation. mdpi.com While many acridine (B1665455) derivatives are known for their fluorescent properties nih.gov, the heavy-atom effect in this compound might make it a candidate for applications that utilize triplet excitons, such as in phosphorescent OLEDs (PHOLEDs) or as a photosensitizer.
The table below outlines the potential impact of the heavy-atom effect on the photophysical properties of acenaphthene.
| Property | Unsubstituted Acenaphthene | This compound (Hypothetical) |
| Fluorescence | Moderate to High | Low to Moderate (Quenched) |
| Intersystem Crossing (ISC) | Low Rate | High Rate |
| Phosphorescence | Weak / Not Observed at Room Temp. | Potentially Enhanced |
| Singlet Oxygen Generation | Low | Potentially Enhanced |
Exploration as Ligands in Coordination Chemistry
Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. byjus.com The π-electron system of aromatic molecules like acenaphthene can act as a ligand, donating electron density to a metal center to form organometallic complexes. uni-siegen.de
Complexation with Metal Ions and Resulting Structural and Electronic Properties
This compound could serve as a π-ligand in coordination chemistry. uni-siegen.de The acenaphthene core provides a rich π-system capable of binding to various transition metals. The four chloro-substituents act as electron-withdrawing groups, which would decrease the electron density of the aromatic system. This modification would influence the strength and nature of the metal-ligand bond compared to complexes with unsubstituted acenaphthene.
The resulting coordination complexes would exhibit unique structural and electronic properties determined by the identity of the metal ion, its oxidation state, and the coordination geometry (e.g., octahedral, square planar). wikipedia.orglibretexts.org For instance, complexation with electron-rich late transition metals could lead to significant back-bonding from the metal d-orbitals into the π* orbitals of the tetrachloroacenaphthene ligand. Such interactions dramatically alter the electronic structure and reactivity of both the metal center and the ligand. libretexts.org The steric bulk of the four chlorine atoms would also play a critical role in dictating the geometry of the resulting metal complex. uni-siegen.de
| Potential Metal Ion | Common Coordination Numbers | Possible Geometries |
| Palladium(II) | 4 | Square Planar |
| Platinum(II) | 4 | Square Planar |
| Rhodium(I) | 4, 5 | Square Planar, Trigonal Bipyramidal |
| Ruthenium(II) | 6 | Octahedral |
| Iron(0) | 4, 5 | Tetrahedral, Trigonal Bipyramidal |
Catalytic Applications of Acenaphthene-Metal Complexes
Metal complexes are widely used as catalysts in a vast range of chemical transformations. The properties of the ligands surrounding the metal center are paramount in tuning the catalyst's activity, selectivity, and stability. nih.gov
By serving as a ligand, this compound could be used to create novel homogeneous catalysts. The electronic and steric properties imparted by the tetrachlorinated acenaphthene ligand could influence the catalytic cycle of a metal complex. For example, the electron-withdrawing nature of the ligand could make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic reactions. The rigid structure of the acenaphthene backbone could also provide a well-defined steric environment around the metal, which can be exploited to control the stereoselectivity of a reaction. While the catalytic applications of triptycene-based systems have been explored nih.gov, the potential of complexes derived from this compound remains an open area for research.
Precursors for Novel Polycyclic Aromatic Hydrocarbon Architectures
The strategic placement of four chlorine atoms on the acenaphthene scaffold endows this compound with a high degree of reactivity, making it an ideal starting point for the construction of larger, more complex PAHs. The carbon-chlorine bonds serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the systematic extension of the π-conjugated system.
Building Blocks for Fused Ring Systems and Molecular Graphenes
The development of "bottom-up" strategies for the synthesis of graphene and graphene-like molecules, often termed molecular graphenes, is a major focus of contemporary materials chemistry. acs.org These approaches rely on the precise assembly of well-defined molecular building blocks. Halogenated PAHs are critical components in this endeavor, with their reactive sites facilitating the necessary carbon-carbon bond formations to create extended two-dimensional structures.
While direct experimental evidence for the use of this compound in this context is not yet prevalent in published literature, its structure is highly suggestive of its potential. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for the annulation of aromatic rings. For instance, a palladium-catalyzed [3+3] annulation method has been successfully employed for the synthesis of various perylene (B46583) derivatives using 1,8-dibromonaphthalene (B102958) and 4,5-dibromoacenaphthene as starting materials. rsc.org This precedent strongly suggests that this compound could undergo similar transformations, reacting with di- or polyboronic acids or esters to construct elaborate fused ring systems.
The multiple chlorine atoms on this compound offer the potential for multiple, sequential coupling reactions. This controlled, step-wise approach is crucial for the synthesis of defined molecular graphenes, where the size, shape, and edge structure dictate the material's electronic and optical properties. The synthesis of anthracene-based earring porphyrinoids, which are considered "porphyrinoid molecular graphenes," has been achieved using 1,4,5,8-tetrachloroanthracene as a key intermediate, further highlighting the utility of polychlorinated PAHs in constructing complex fused architectures. acs.org
Below is a table illustrating potential synthetic pathways for creating fused ring systems from halogenated PAHs, which could be applicable to this compound.
| Reaction Type | Reactants | Potential Product | Significance |
| Suzuki Coupling | This compound, Aryl Diboronic Acid | Extended Polycyclic Aromatic Hydrocarbon | Formation of new C-C bonds, extension of π-conjugation. |
| Stille Coupling | This compound, Organostannane | Functionalized Fused Ring System | Versatile for introducing various functional groups. |
| Buchwald-Hartwig Amination | This compound, Amine | Nitrogen-containing PAH | Doping the PAH framework to tune electronic properties. |
| Scholl Reaction | (Post-coupling) Arylated Acenaphthene | Planarized Graphene-like Fragment | Intramolecular cyclodehydrogenation to form larger, planar systems. nih.gov |
Design of Materials with Tunable Electronic Properties
The chlorine atoms in this compound are strongly electron-withdrawing. This intrinsic property can be exploited to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting PAH derivatives. This modulation of frontier orbital energies is a key strategy in the design of n-type and ambipolar organic semiconductors.
Furthermore, the chlorine atoms can be substituted with a wide array of functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The introduction of different substituents allows for the precise tuning of the electronic properties. For example, attaching electron-donating groups could raise the HOMO level, while incorporating other electron-withdrawing moieties could further lower the LUMO level. This "push-pull" substitution pattern is a well-established design principle for creating materials with small bandgaps and desirable charge transport characteristics. The modification of molecular structure through functionalization is a key strategy for tuning the electronic properties of hydrocarbon molecules to enhance their performance in various applications.
The concept of tuning electronic properties is well-documented in various two-dimensional materials and organic semiconductors. mdpi.comrsc.orgnih.gov For instance, the electronic properties of transition metal dichalcogenide nanoribbons can be adjusted by edge passivation and by changing their width. mdpi.com Similarly, the electronic properties of ferroelectric heterostructures can be regulated by strain and electric fields. rsc.org This principle of tunability through structural and environmental modification is directly applicable to materials derived from this compound.
The table below summarizes how different substituents, potentially introduced onto the this compound core, can influence the electronic properties of the resulting materials.
| Substituent Type | Example Groups | Effect on Electronic Properties | Potential Application |
| Electron-Donating | Alkoxy (-OR), Amino (-NR₂) | Increases HOMO energy level, reduces ionization potential. | Hole-transporting materials (p-type semiconductors) in OFETs. |
| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Decreases LUMO energy level, increases electron affinity. | Electron-transporting materials (n-type semiconductors) in OFETs and OPVs. |
| Extended π-Systems | Aryl, Vinyl | Narrows the HOMO-LUMO gap, red-shifts absorption and emission. | Active layers in OLEDs and light-harvesting materials in OPVs. |
| Bulky Groups | tert-Butyl, Triisopropylsilyl | Disrupts intermolecular packing, can improve solubility. | Solution-processable organic electronics. |
While direct experimental exploration of this compound in advanced materials science appears to be in its nascent stages, its molecular structure strongly points towards a promising future. The presence of four reactive chlorine atoms on a rigid polycyclic aromatic core makes it a highly attractive building block for the synthesis of novel fused ring systems and molecular graphenes through established cross-coupling methodologies. Moreover, the inherent electron-withdrawing nature of the chloro-substituents, combined with the potential for further functionalization, provides a clear pathway for the design of materials with finely tunable electronic properties. As the demand for sophisticated organic materials continues to grow, the systematic investigation of versatile precursors like this compound will be crucial in unlocking the next generation of organic electronic and photonic technologies.
Future Research Directions and Emerging Areas
Development of Green Chemistry Approaches for Synthesis and Degradation
Future research will likely focus on developing environmentally benign methods for the synthesis and, more critically, the degradation of 3,5,6,8-tetrachloroacenaphthene. Current approaches for related chlorinated aromatic compounds offer a roadmap for this research.
Catalytic Hydrodechlorination: A promising green degradation method is catalytic hydrodechlorination, which involves the removal of chlorine atoms. A combined Palladium-Rhodium (Pd-Rh) catalyst has been shown to be effective in detoxifying a range of chlorinated aromatic pollutants under relatively mild conditions (80–100 °C and 27 atm H2). psu.eduresearchgate.net This system not only removes chlorine but also reduces the aromatic rings to alicyclic structures, further decreasing toxicity. psu.eduresearchgate.net Future studies could explore the efficacy of similar bimetallic or novel catalytic systems for the complete dechlorination and saturation of this compound. Water electrolysis using a dual-anode system to supply hydrogen for Pd-catalytic hydrodechlorination in groundwater has also been demonstrated as a cost-effective in-situ treatment. nih.gov
Advanced Oxidation Processes (AOPs): Heterogeneous photocatalysis is a well-studied AOP for the degradation of chlorinated organic compounds in air and water. tandfonline.comdntb.gov.uaacs.org This process uses a semiconductor catalyst, typically titanium dioxide (TiO2), and UV light to generate highly reactive hydroxyl radicals that can break down pollutants into less harmful substances like CO2 and H2O. mdpi.com The degradation rates are influenced by factors such as humidity and the concentration of the pollutant. dntb.gov.uamdpi.comresearchgate.net Research into the photocatalytic degradation of this compound could determine optimal reaction conditions and catalyst formulations. Combining sonolysis with photocatalysis has also been shown to significantly enhance the degradation of chlorinated aromatic compounds. acs.org
Bioremediation: The use of microorganisms to degrade PAHs is a cost-effective and environmentally friendly remediation strategy. nih.govacs.org While bioremediation of highly chlorinated compounds can be challenging, research into microbial consortia with specific metabolic capabilities for degrading chlorinated PAHs is a key area of future research. nih.gov Combining bioremediation with physical or chemical treatments, such as the use of sorbent materials to increase bioavailability, could enhance the degradation of persistent compounds like this compound. nih.gov
Table 1: Comparison of Degradation Methods for Related Chlorinated Aromatic Compounds
| Degradation Method | Target Compound(s) | Catalyst/Medium | Key Findings | Reference |
|---|---|---|---|---|
| Catalytic Hydrodechlorination | Chlorinated benzenes, PCBs, Dioxins | Pd-Rh sol-gel | Complete dechlorination and aromatic ring reduction at 80-100°C. | psu.eduresearchgate.net |
| Photocatalysis | Chlorobenzene, Chloronaphthalene | TiO2 | Degradation rate influenced by flow rate, concentration, and humidity. | dntb.gov.uamdpi.comresearchgate.net |
| Sonolysis/Photocatalysis | Chlorinated phenols and herbicides | TiO2/UV and ultrasound | Synergistic effect significantly enhances degradation rates. | acs.org |
| Bioremediation | PAHs | Microbial consortia | Composting treatments showed high degradation efficiency (avg. 70%). | acs.org |
Advanced Computational Modeling for Predicting Complex Behavior
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, for which experimental data may be scarce.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate key molecular properties. nih.govbiorxiv.org For other halogenated PAHs, studies have shown that halogenation can alter electronic properties, such as the HOMO-LUMO gap, which influences reactivity. koyauniversity.org Such calculations for this compound could provide insights into its thermodynamic stability, reactivity, and potential transformation products in the environment. nih.gov A comprehensive dataset of quantum chemical properties for a wide range of chlorinated PAHs has been developed, which can serve as a basis for such predictive models. biorxiv.org
Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. These models have been successfully used to predict the toxicity of various pollutants, including PAHs and halogenated hydrocarbons. scielo.brresearchgate.netnih.gov Developing QSAR models for chlorinated acenaphthenes could allow for the prediction of the toxicity of this compound based on calculated molecular descriptors. aimspress.comaimspress.com Important descriptors often include hydrophobicity, molecular size, and electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO). scielo.braimspress.com
Table 2: Examples of Computed Properties for Halogenated PAHs
| Compound | Property | Computed Value | Significance | Reference |
|---|---|---|---|---|
| Phenanthrene-Cl | HOMO-LUMO gap | Reduced by 0.0064 eV | Indicates increased reactivity compared to parent PAH. | koyauniversity.org |
| Phenanthrene-Br | Electronegativity | 3.8575 eV | Enhanced electron attraction from the aromatic rings. | koyauniversity.org |
| Chlorinated PAHs | Binding Affinity to AhR | Correlates with HOMO-LUMO gap and electrophilicity. | Predicts potential for dioxin-like toxicity. | biorxiv.org |
Novel Sensing Platforms for Environmental Monitoring of Chlorinated Acenaphthenes
The development of sensitive and selective sensors for the in-situ and real-time monitoring of chlorinated acenaphthenes is a critical area of future research.
Electrochemical Sensors: These sensors offer advantages such as high sensitivity, portability, and low cost. mdpi.com Molecularly Imprinted Polymers (MIPs) can be used as recognition elements in electrochemical sensors to provide high selectivity for target analytes like chlorinated phenols. bohrium.comnih.govrsc.orgrsc.org The development of MIP-based electrochemical sensors for this compound could enable its rapid detection in environmental samples. bohrium.comnih.govrsc.org Nanoparticles are often used to enhance the sensitivity of these sensors. rsc.org
Optical Sensors: Fiber-optic sensors based on near-infrared evanescent field absorption have been developed for the in-situ monitoring of aromatic and chlorinated hydrocarbons in groundwater. nih.gov These sensors utilize a hydrophobic polymer coating on the fiber that extracts the pollutants, allowing for their direct measurement. nih.gov Another promising approach is the use of fluorescent sensors, such as those based on quantum dots (QDs), which can be tailored for the detection of specific emerging chemical pollutants. wrc.org.za
Other Sensing Platforms: Calixarenes have shown promise as receptor molecules in sensors for chlorinated and aromatic hydrocarbons, demonstrating higher sensitivity than some polymer-based receptors. acs.org Advanced Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) sensors with specialized coatings have also been developed for the simultaneous detection of multiple chlorinated hydrocarbons in water at low concentrations. researchgate.net
Table 3: Detection Limits of Novel Sensors for Related Pollutants
| Sensor Type | Target Analyte(s) | Detection Limit | Reference |
|---|---|---|---|
| MIP-based Electrochemical Sensor | Chlorophenols | Varies by specific compound and sensor design. | nih.govrsc.orgrsc.org |
| Fiber-optic NIR-EFA Sensor | Aromatic and Chlorinated Hydrocarbons | 0.01 to 10 g/L range | nih.gov |
| FTIR-ATR Sensor | Mixture of Chlorinated Hydrocarbons | 5-700 ppb range | researchgate.net |
| Quantum Dot Fluorescent Sensor | PAHs, Atrazine, etc. | ng/L to µg/L range | wrc.org.za |
Exploration of Structure-Activity Relationships for Non-classical Environmental Effects
Understanding how the specific structure of this compound influences its biological activity is crucial for assessing its environmental risk.
Aryl Hydrocarbon Receptor (AhR) Activity: A well-established mechanism of toxicity for many chlorinated aromatic hydrocarbons is through the activation of the aryl hydrocarbon receptor (AhR), which can lead to dioxin-like toxicity. semanticscholar.org Studies on other chlorinated PAHs have shown that the degree of chlorination and the position of the chlorine atoms can significantly affect AhR-mediated activity. nih.govnih.gov For some lower molecular weight PAHs, increased chlorination leads to higher activity, while for larger PAHs, the opposite is observed. nih.govnih.gov Research is needed to determine the AhR-binding affinity of this compound and its potential for dioxin-like effects.
Non-classical Effects: Beyond AhR-mediated toxicity, halogenated hydrocarbons can exert a range of other adverse effects. nih.govtaylorandfrancis.com These can include endocrine disruption, where the chemical interferes with the body's hormonal systems. taylorandfrancis.com The persistence and bioaccumulative nature of many halogenated hydrocarbons are also of significant concern. nih.gov Future studies should investigate the potential for this compound to cause such non-classical environmental effects and its tendency to persist and bioaccumulate in ecosystems. The strong carbon-halogen bond suggests that it may be highly persistent. nih.gov
Interdisciplinary Studies at the Interface of Chemistry, Environmental Science, and Materials Science
Addressing the challenges posed by persistent organic pollutants like this compound requires a collaborative, interdisciplinary approach.
Advanced Materials for Remediation: Materials science offers innovative solutions for pollutant removal. For example, carbon-based sorbent materials can be engineered to bind to chlorinated compounds, enhancing their removal from water and soil and potentially increasing their availability for bioremediation. nih.gov Metal-organic frameworks (MOFs) are another class of materials with high potential for capturing and sensing environmental pollutants due to their tunable porous structures and high surface areas. oup.com The development of novel materials specifically designed to capture or degrade chlorinated acenaphthenes is a key future research direction.
Integrated Remediation Technologies: Combining different remediation techniques can often lead to more effective outcomes. For instance, electrokinetic remediation can be used to mobilize PAHs in soil, making them more accessible for bioremediation or chemical oxidation. nih.govresearchgate.netresearchgate.net Research into integrated approaches that combine physical, chemical, and biological methods will be essential for the effective cleanup of sites contaminated with persistent compounds like this compound.
Holistic Environmental Risk Assessment: A comprehensive understanding of the environmental fate and effects of this compound requires interdisciplinary research that connects its chemical properties with its behavior in complex environmental systems and its ultimate impact on ecosystems and human health. acs.org This includes studying its atmospheric transport, its transformation in different environmental compartments, and its potential for bioaccumulation and toxicity. copernicus.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
